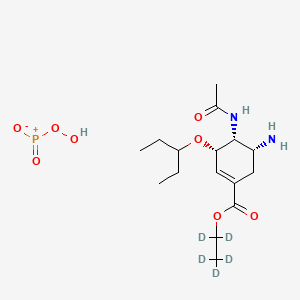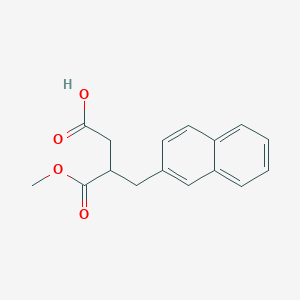
(S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid is a chiral compound with a complex structure that includes a methoxy group, a naphthylmethyl group, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid typically involves several steps, starting from readily available precursors. One common method involves the use of 2-naphthylmethyl ether as a protecting group. The synthetic route may include steps such as enolate arylbromide cross-coupling reactions and alkene oxidative cleavage . The reaction conditions often require specific reagents and catalysts to ensure high yield and enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The methoxy and naphthylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include DDQ for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce the corresponding alcohols.
Applications De Recherche Scientifique
(S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit key enzymes involved in metabolic pathways, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthalene derivatives such as:
Nafcillin: An antibiotic used to treat bacterial infections.
Naftifine: An antifungal agent used in the treatment of skin infections.
Tolnaftate: Another antifungal agent with a similar naphthalene structure.
Uniqueness
(S)-4-Methoxy-3-(2-naphthylmethyl)-4-oxobutanoic Acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H16O4 |
|---|---|
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
4-methoxy-3-(naphthalen-2-ylmethyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H16O4/c1-20-16(19)14(10-15(17)18)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9-10H2,1H3,(H,17,18) |
Clé InChI |
VPAQTPOPHRLQNX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC2=CC=CC=C2C=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)

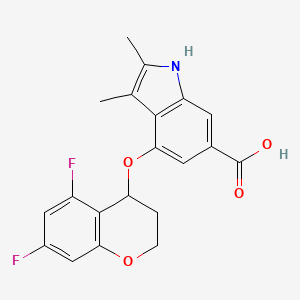
![[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B13842877.png)
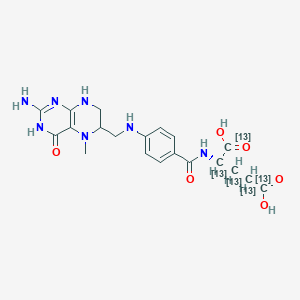
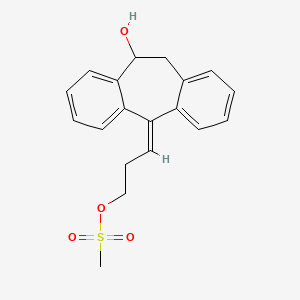
![(2R)-2-[2-[(3R,4R,5S,7S,14S,16R)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13842897.png)
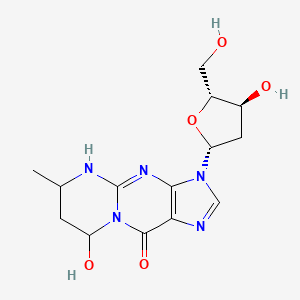
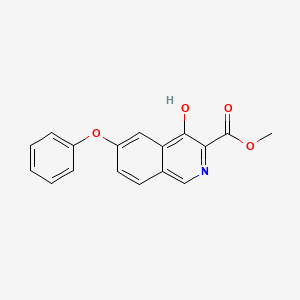
![1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B13842914.png)
![Methyl 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13842920.png)
![tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13842926.png)
